Antifungal Potency: Sclerotinia sclerotiorum
While direct bioactivity data for the specific salt '2-(Piperidin-2-yl)thiazole hydrobromide' is absent from primary literature, its core 'piperidinylthiazole' scaffold is a validated privileged structure. The quantitative potential of this framework is demonstrated by derivative '5i', which shows exceptional antifungal potency against Sclerotinia sclerotiorum. This derivative's EC50 of 0.30 mg/L is >10 times more active than the commercial fungicides oxathiapiprolin and azoxystrobin, establishing a clear performance baseline for advanced analogs derived from this core [1]. This evidence supports the procurement of the 2-(piperidin-2-yl)thiazole core for generating novel fungicidal candidates with superior activity.
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | Compound 5i (a piperidinylthiazole derivative) EC50 = 0.30 mg/L |
| Comparator Or Baseline | Oxathiapiprolin (EC50 = >3.0 mg/L) and Azoxystrobin (EC50 = >3.0 mg/L) |
| Quantified Difference | >10-fold greater potency |
| Conditions | In vitro assay against Sclerotinia sclerotiorum |
Why This Matters
This data quantifies the potency advantage achievable with this scaffold, guiding the selection of 2-(Piperidin-2-yl)thiazole hydrobromide as a superior starting point for developing next-generation fungicides over less active frameworks.
- [1] Wu Q, Zhao B, Fan Z, Guo X, Zhang Z, Xu J, Song Y, Belskaya NP, Bakulev VA. Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry. 2019; 67(5): 1360-1370. View Source
